

ML204: A Technical Guide to a Selective TRPC4/TRPC5 Channel Inhibitor

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Compound of Interest

Compound Name: ML204 hydrochloride

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Introduction

Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in a variety of physiological processes, including smooth muscle contraction, neuronal transmission, and cellular excitability.[1][2] Among the seven members of this family, TRPC4 and TRPC5 are of particular interest due to their involvement in G-protein coupled receptor (GPCR) and growth factor signaling pathways.[1][3][4] The lack of potent and selective pharmacological inhibitors has historically hindered the detailed investigation of these channels' functions.[2][5] This guide focuses on ML204, a novel and potent small molecule antagonist that selectively inhibits TRPC4 and TRPC5 channels, providing a powerful tool for studying their physiological roles and exploring their therapeutic potential.[2][5]

Chemical Properties of ML204

Property	Value
Chemical Name	N-(4-methyl-2-quinolinyl)-1-piperidinecarboxamide
Molecular Formula	C ₁₅ H ₁₈ N ₂
Molecular Weight	226.32 g/mol
CAS Number	5465-86-1
Appearance	White to beige powder
Solubility	Soluble in DMSO

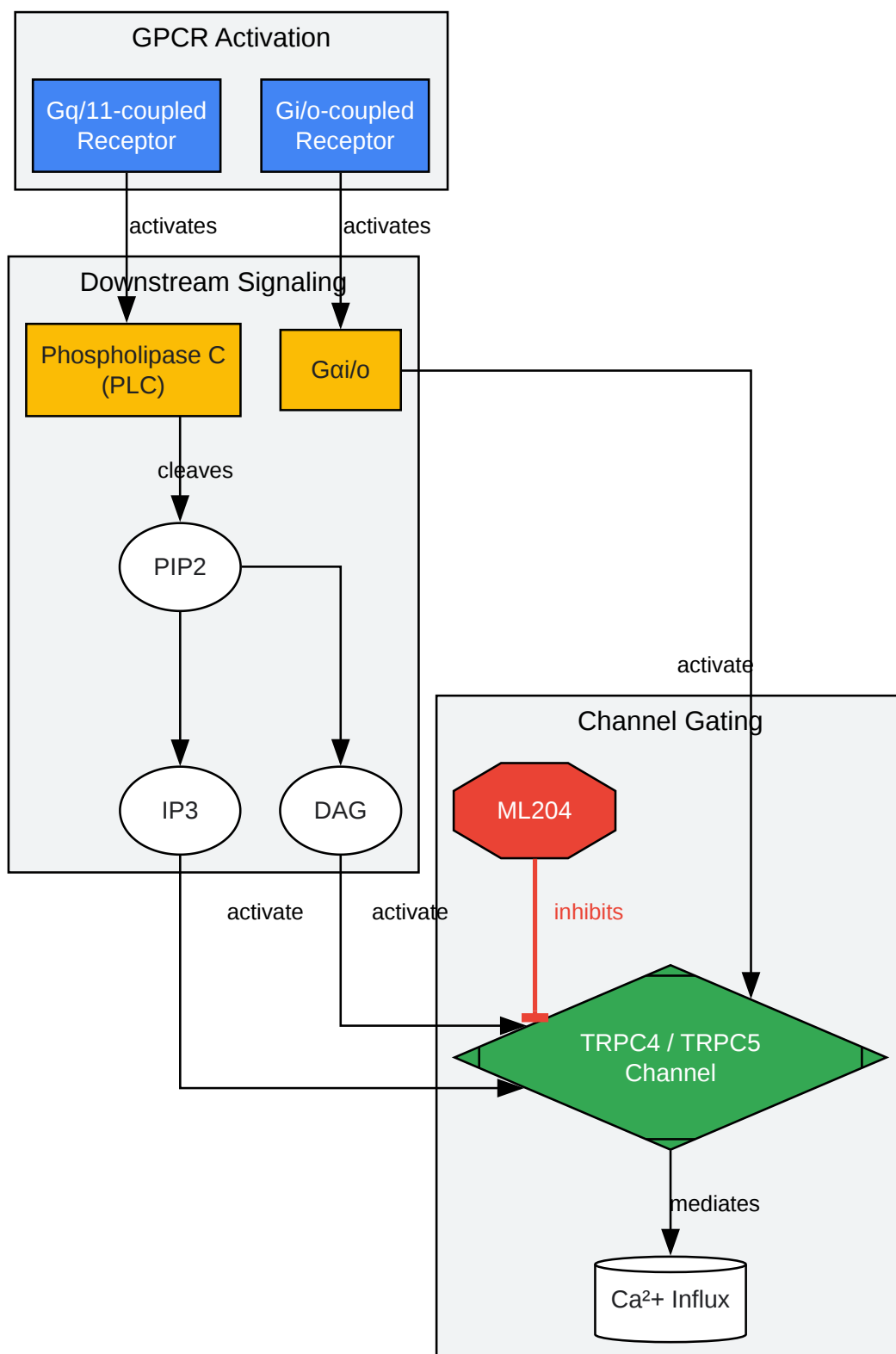
[Sources:[6],[7],,,]

Mechanism of Action

ML204 acts as a direct inhibitor of TRPC4 and TRPC5 channels.[8] Its mechanism is independent of the G-protein coupled receptor (GPCR) activation pathway, suggesting a direct interaction with the channel protein itself.[2][5][8][9] This is evidenced by its ability to block TRPC4 β currents activated not only by GPCR stimulation (e.g., μ -opioid receptors) but also by intracellular dialysis of GTPyS, which directly activates G-proteins.[2][5][9] ML204 effectively blocks the influx of Ca²⁺ through the TRPC4/C5 channel pore.[8]

Signaling Pathways and Inhibition by ML204

TRPC4 and TRPC5 channels are activated downstream of both Gq/11 and Gi/o-coupled GPCRs.[10][11][12] The activation of these receptors leads to a signaling cascade that opens the TRPC4/C5 channels, allowing for cation influx, primarily Ca²⁺, which in turn modulates cellular responses. ML204 directly blocks this ion influx.



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Caption: TRPC4/TRPC5 activation and ML204 inhibition pathway.

Quantitative Data

The inhibitory potency and selectivity of ML204 have been characterized through various assays.

Table 1: Inhibitory Activity of ML204 on TRPC4/TRPC5

Target Channel	Assay Type	IC ₅₀ Value	Reference
TRPC4β	Fluorescent Intracellular Ca ²⁺ Assay	0.96 μM	[2][5][9][10][11][13]
TRPC4	Whole-Cell Voltage Clamp	~3 μM	[10]
TRPC4	Automated Electrophysiology (QPatch)	2.6 μM / 2.9 μM	[14]
TRPC5	Whole-Cell Voltage Clamp	Similar to TRPC4	[13]

Table 2: Selectivity Profile of ML204

Channel	% Inhibition (at specified ML204 concentration)	Notes	Reference
TRPC Subfamily			
TRPC6	~38% (M ₅ receptor activation)	19-fold selectivity against TRPC6. [2] [5] [9] [10] [13]	[13]
No inhibition (OAG activation)	Inhibition is dependent on the mode of activation.	[13]	
Other TRP Channels			
TRPV1	<20% (at 10 μ M)	No significant inhibition.	[2] [5] [10] [13]
TRPV3	No appreciable block (at 10-20 μ M)	[2] [5] [10]	
TRPA1	No appreciable block (at 10-20 μ M)	[2] [5] [10]	
TRPM8	No appreciable block (at 10-20 μ M)	[2] [5] [10]	
Non-TRP Channels			
KCNQ2	~10% change (at 30 μ M)	No significant inhibition.	[2] [5] [10] [13]
Voltage-gated Na ⁺	No appreciable block (at 10-20 μ M)	Native channels in mouse dorsal root ganglion neurons.	[2] [5] [10]
Voltage-gated K ⁺	No appreciable block (at 10-20 μ M)	Native channels in mouse dorsal root ganglion neurons.	[2] [5] [10]
Voltage-gated Ca ²⁺	No appreciable block (at 10-20 μ M)	Native channels in mouse dorsal root	[2] [5] [10]

ganglion neurons.

Experimental Protocols

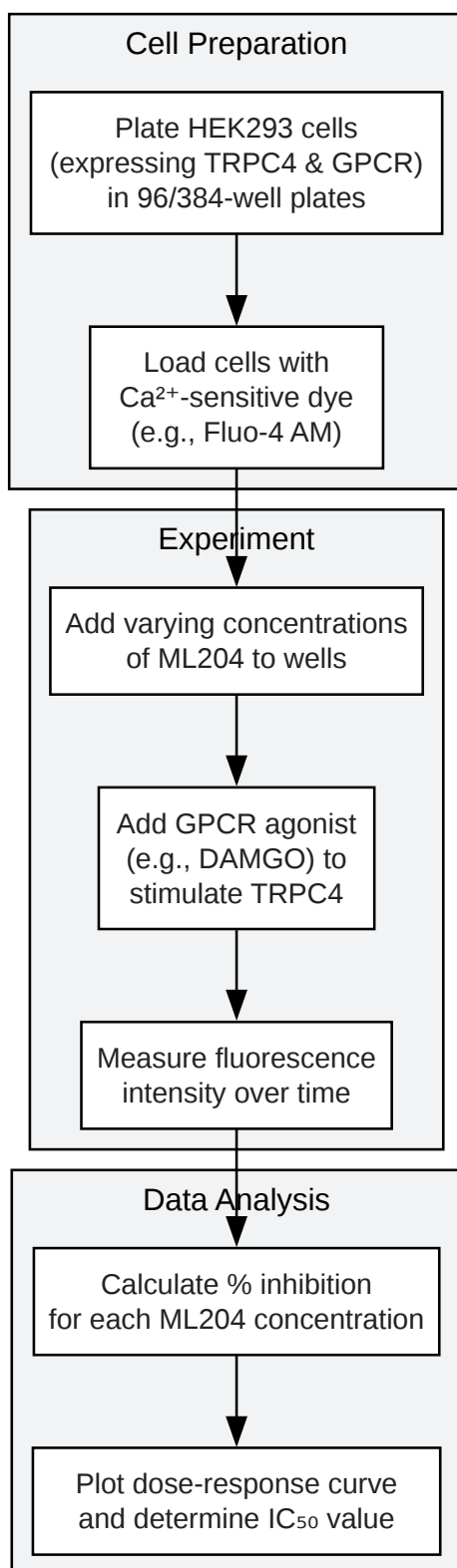
High-Throughput Fluorescent Screen for Inhibitor Identification

ML204 was identified from a screen of over 305,000 compounds from the Molecular Libraries Small Molecule Repository.[\[2\]](#)[\[5\]](#)[\[13\]](#)

- Objective: To identify inhibitors of intracellular Ca^{2+} rise in response to TRPC4 β stimulation.
- Cell Line: HEK293 cells stably co-expressing mouse TRPC4 β and the μ -opioid receptor.
- Assay Principle: Cells are loaded with a Ca^{2+} -sensitive fluorescent dye. Activation of the μ -opioid receptor by an agonist (e.g., DAMGO) stimulates TRPC4 β , leading to Ca^{2+} influx and an increase in fluorescence. Compounds that inhibit this fluorescence increase are identified as potential TRPC4 β inhibitors.
- Procedure Outline:
 - Plate the engineered HEK293 cells in 384-well plates.
 - Load cells with a Ca^{2+} -sensitive dye (e.g., Fluo-4 AM).
 - Add library compounds to individual wells.
 - Stimulate the cells with a μ -opioid receptor agonist.
 - Measure fluorescence changes using a plate reader (e.g., FLIPR).
 - Identify "hits" as compounds that significantly reduce the agonist-induced fluorescence signal.

Fluorescent Intracellular Ca^{2+} Assay (IC_{50} Determination)

This assay is used to quantify the potency of inhibitors like ML204.



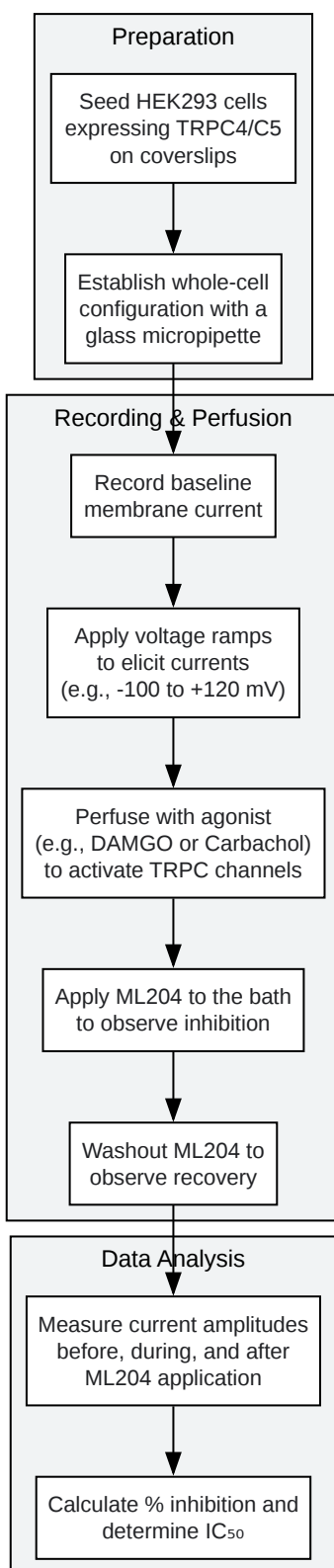
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Caption: Workflow for the Fluorescent Intracellular Ca^{2+} Assay.

- Detailed Protocol:
 - Cell Culture: Plate HEK293 cells stably co-expressing human TRPC4 and a specific GPCR (e.g., μ -opioid receptor) in black-walled, clear-bottom microplates and allow them to adhere overnight.[8]
 - Dye Loading: Wash the cells with a saline buffer and then incubate them with a Ca^{2+} -sensitive fluorescent dye like Fluo-4 AM.
 - Compound Addition: Add serial dilutions of ML204 to the wells and incubate.
 - Activation and Measurement: Place the plate in a fluorescent imaging plate reader.[15] Add a stimulating agonist to activate the GPCR and subsequently the TRPC4 channels.[8] This leads to an influx of extracellular calcium, increasing the dye's fluorescence intensity.[8]
 - Quantification: The inhibitory effect of ML204 is quantified by its ability to reduce this fluorescence increase.[8] The data is used to generate a dose-response curve and calculate the IC_{50} value.[16]

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel currents and is used to confirm the inhibitory effects of ML204 on TRPC4/C5.



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References

- 1. researchgate.net [researchgate.net]
- 2. Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The roles of G proteins in the activation of TRPC4 and TRPC5 transient receptor potential channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Function Relationship and Physiological Roles of Transient Receptor Potential Canonical (TRPC) 4 and 5 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ML204 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. ML204 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Emerging Roles of Diacylglycerol-Sensitive TRPC4/5 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ionbiosciences.com [ionbiosciences.com]
- 16. Figure 1, Inhibition of calcium influx in TRPC4- and μ -opioid receptor-expressing cells by ML204 after activation by DAMGO - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

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